molecular formula C12H21F3N2O2 B15228510 Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate CAS No. 1260761-49-6

Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B15228510
CAS No.: 1260761-49-6
M. Wt: 282.30 g/mol
InChI Key: NXUPFJYYZIGTJY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, an aminomethyl (-CH2NH2) substituent at the 4-position, and a trifluoromethyl (-CF3) group at the 3-position. Its synthesis typically involves multi-step reactions, such as nucleophilic substitutions or coupling reactions, as seen in analogous piperidine derivatives .

Properties

CAS No.

1260761-49-6

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-5-4-8(6-16)9(7-17)12(13,14)15/h8-9H,4-7,16H2,1-3H3

InChI Key

NXUPFJYYZIGTJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the aminomethyl and trifluoromethyl groups. One common method involves the use of tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability .

Chemical Reactions Analysis

Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • Key Difference : Lacks the 3-(trifluoromethyl) group.
  • Implications : Reduced lipophilicity and metabolic stability compared to the target compound. This derivative serves as a precursor in synthesizing urea-linked inhibitors (e.g., enzyme inhibitors targeting soluble epoxide hydrolases) .
tert-Butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate hydrochloride (Similarity: 0.78)
  • Key Difference: Amino (-NH2) and -CF3 groups at the 4-position instead of aminomethyl.
  • Implications: The absence of the aminomethyl group reduces flexibility in further functionalization. The hydrochloride salt form enhances aqueous solubility .
tert-Butyl 4-(3-(4-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate
  • Key Difference: Urea (-NHCONH-) linkage replaces the aminomethyl group.
  • Implications : The urea moiety improves binding affinity to enzymes (e.g., epoxide hydrolases) but may reduce membrane permeability due to increased polarity .
tert-Butyl (S)-3-(((4-Bromo-2-nitrophenyl)amino)methyl)piperidine-1-carboxylate (16)
  • Key Difference: Aromatic nitro and bromo substituents on the aminomethyl-linked phenyl ring.
  • Implications : Enhanced electrophilicity for cross-coupling reactions, useful in constructing kinase inhibitors or fluorescent probes .

Derivatives with Heterocyclic Modifications

tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazolyl]piperidine-1-carboxylate (7)
  • Key Difference: Pyrazole ring at the 4-position instead of aminomethyl.
  • Reported yield: 63–81% via condensation reactions .
tert-Butyl 4-(5-amino-6-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-yl)piperidine-1-carboxylate (60)
  • Key Difference : Pyrazine and trifluoromethylpyridine substituents.
  • Implications : Enhances π-π stacking and charge-transfer interactions, critical for antimalarial activity. Requires multi-step synthesis involving Suzuki couplings .

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